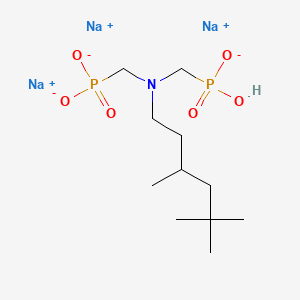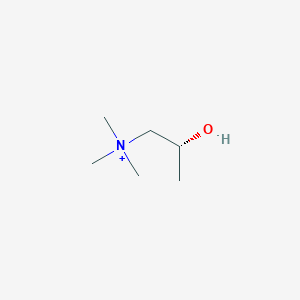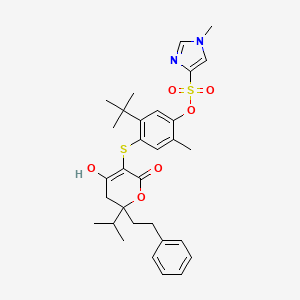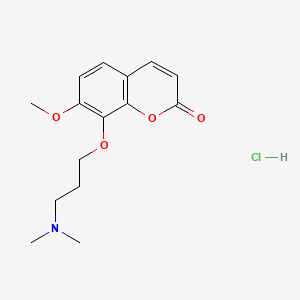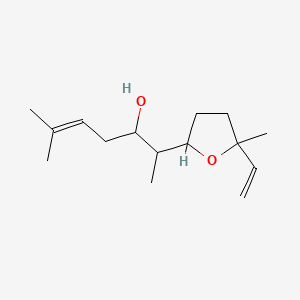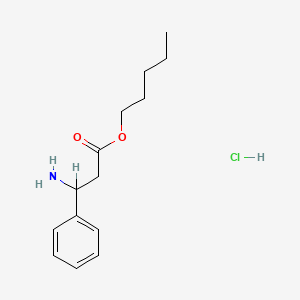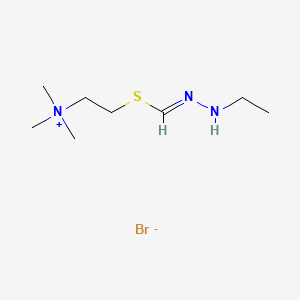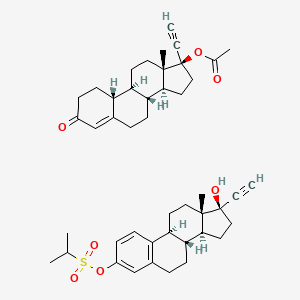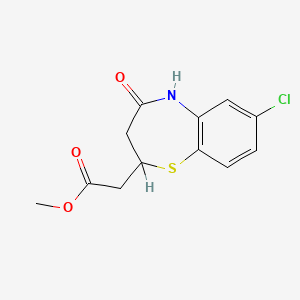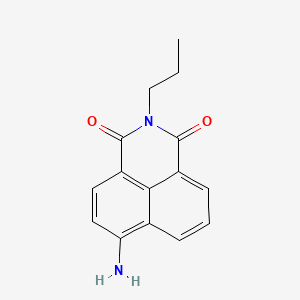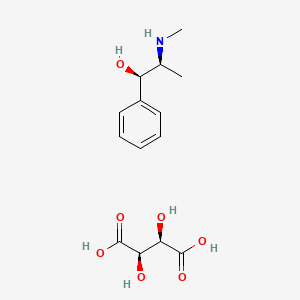
Ephedrine tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ephedrine tartrate is a chemical compound derived from ephedrine, an alkaloid found in various species of the Ephedra plant. Ephedrine is a central nervous system stimulant and sympathomimetic agent, meaning it mimics the actions of adrenaline and noradrenaline. This compound is commonly used in medicine for its bronchodilator and decongestant properties, making it effective in treating conditions such as asthma, bronchitis, and nasal congestion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ephedrine can be synthesized through several methods. One common method involves the reduction of 1-phenyl-2-nitropropene using reducing agents like lithium aluminum hydride or catalytic hydrogenation. The resulting product is then treated with tartaric acid to form ephedrine tartrate .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of ephedrine from the Ephedra plant. The plant material is ground and soaked in solvents such as benzene or chloroform. The extract is then treated with hydrochloric acid to isolate ephedrine, which is subsequently reacted with tartaric acid to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions: Ephedrine tartrate undergoes various chemical reactions, including:
Oxidation: Ephedrine can be oxidized to form norephedrine, a related compound with similar pharmacological properties.
Reduction: Ephedrine can be reduced to methamphetamine, a potent central nervous system stimulant.
Substitution: Ephedrine can undergo substitution reactions, such as the replacement of the hydroxyl group with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are commonly used.
Major Products:
Norephedrine: Formed through oxidation.
Methamphetamine: Formed through reduction.
Halogenated Ephedrine Derivatives: Formed through substitution.
Aplicaciones Científicas De Investigación
Ephedrine tartrate has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a reagent in organic chemistry.
Medicine: Used in the treatment of asthma, bronchitis, and nasal congestion. .
Industry: Used in the production of pharmaceuticals and as a precursor in the synthesis of other compounds.
Mecanismo De Acción
Ephedrine tartrate exerts its effects by stimulating alpha and beta-adrenergic receptors. It acts both directly and indirectly:
Direct Action: Ephedrine binds to adrenergic receptors, mimicking the effects of adrenaline and noradrenaline.
Indirect Action: Ephedrine promotes the release of norepinephrine from sympathetic neurons and inhibits its reuptake, increasing the concentration of norepinephrine in the synaptic cleft
This dual action results in increased heart rate, bronchodilation, and vasoconstriction, making it effective in treating conditions like asthma and hypotension .
Comparación Con Compuestos Similares
Ephedrine tartrate is often compared with other sympathomimetic amines, such as:
Pseudoephedrine: Similar in structure and function but has a lower central nervous system stimulant effect.
Norephedrine (Phenylpropanolamine): Similar pharmacological properties but is more potent in its vasoconstrictive effects.
Methylephedrine: Used primarily as a bronchodilator and has a longer duration of action compared to ephedrine.
Uniqueness: this compound is unique due to its dual mechanism of action, which allows it to act both directly and indirectly on adrenergic receptors. This makes it more versatile in its applications compared to other similar compounds .
Propiedades
Número CAS |
51442-15-0 |
|---|---|
Fórmula molecular |
C14H21NO7 |
Peso molecular |
315.32 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C10H15NO.C4H6O6/c1-8(11-2)10(12)9-6-4-3-5-7-9;5-1(3(7)8)2(6)4(9)10/h3-8,10-12H,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t8-,10-;1-,2-/m01/s1 |
Clave InChI |
JEVMMZKFIBRWHJ-UOUHESHZSA-N |
SMILES isomérico |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CC(C(C1=CC=CC=C1)O)NC.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


